molecular formula C25H37ClN4O4S2 B3223103 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216921-39-9

2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223103
CAS No.: 1216921-39-9
M. Wt: 557.2 g/mol
InChI Key: LTFXKLXSJOAWMA-UHFFFAOYSA-N
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Description

The compound 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216921-39-9) is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure integrates a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group at position 6, a sulfamoylbenzamido moiety at position 2, and a carboxamide group at position 3, with the hydrochloride salt enhancing solubility.

The compound requires stringent handling protocols due to its hazardous properties, including flammability, toxicity, and environmental risks. Safety guidelines mandate storage under inert gas, protection from moisture, and avoidance of heat or ignition sources. Personal protective equipment (PPE) is essential during handling to mitigate exposure risks .

Properties

IUPAC Name

2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O4S2.ClH/c1-4-7-14-29(15-8-5-2)35(32,33)19-11-9-18(10-12-19)24(31)27-25-22(23(26)30)20-13-16-28(6-3)17-21(20)34-25;/h9-12H,4-8,13-17H2,1-3H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXKLXSJOAWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite the lack of direct pharmacological or experimental data for this compound in the provided evidence, a comparative analysis can be inferred from its structural analogs and functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Feature/Property Target Compound Common Analogs (e.g., sulfonamides, thieno-pyridines) Notes
Core Structure Tetrahydrothieno[2,3-c]pyridine Thieno[3,2-b]pyridine derivatives (e.g., Ticagrelor analogs) Thieno-pyridine scaffolds are prevalent in antiplatelet and kinase inhibitor drugs .
Sulfamoyl Group N,N-Dibutylsulfamoylbenzamido Arylsulfonamides (e.g., Celecoxib) Sulfonamides often confer COX-2 selectivity or kinase-binding affinity; dibutyl groups may enhance lipophilicity .
Solubility Hydrochloride salt likely improves aqueous solubility Free bases or mesylate salts (e.g., Imatinib mesylate) Salt formation balances solubility and bioavailability; hydrochloride salts are common in APIs .
Safety Profile Flammable, toxic, environmental hazard Similar sulfonamides (e.g., Sulfasalazine) Sulfasalazine shares toxicity risks (e.g., hepatotoxicity) but lacks flammability warnings .
Storage Requirements Inert gas, moisture-free, cool conditions Most sulfonamides require dry, room-temperature storage Unique storage needs suggest higher hygroscopicity or thermal instability .

Key Observations:

Thieno-Pyridine Core: The tetrahydrothieno[2,3-c]pyridine moiety is less common than thieno[3,2-b]pyridine in pharmaceuticals but shares conformational rigidity, favoring receptor binding. Its ethyl substitution may modulate steric effects compared to methyl or hydrogen analogs.

Sulfamoyl Functionality : The N,N-dibutylsulfamoyl group distinguishes this compound from simpler arylsulfonamides. The dibutyl chains likely increase membrane permeability but may elevate metabolic instability risks.

Safety and Handling : Unlike many sulfonamide-based drugs, this compound’s flammability and stringent storage requirements (e.g., inert gas) suggest reactive intermediates or instability under oxidative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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